N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide
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Overview
Description
N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, also known as IBZM, is a chemical compound that has been widely used in scientific research. IBZM is a radioligand that binds to dopamine D2 receptors and has been used to study the dopamine system in the brain.
Mechanism of Action
N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide binds to dopamine D2 receptors with high affinity and specificity. It has been used as a radioligand to label dopamine D2 receptors in vivo and ex vivo. The binding of N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide to dopamine D2 receptors can be visualized using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). The binding of N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide to dopamine D2 receptors can also be measured using autoradiography.
Biochemical and Physiological Effects:
N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to have a high affinity for dopamine D2 receptors in the brain. It has been used to study the density and affinity of dopamine D2 receptors in various brain regions, as well as the effects of drugs and diseases on the dopamine system. N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has also been used to study the effects of aging on the dopamine system.
Advantages and Limitations for Lab Experiments
N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has several advantages for lab experiments. It is a radioligand that binds to dopamine D2 receptors with high affinity and specificity. It can be visualized using PET or SPECT, and its binding can also be measured using autoradiography. N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been used extensively in scientific research to study the dopamine system in the brain. However, N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide also has some limitations. It is a radioligand that requires specialized equipment and facilities for its use. It also has a short half-life, which limits its use in long-term studies.
Future Directions
There are several future directions for research using N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide. One direction is to study the effects of drugs and diseases on the dopamine system using N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide. Another direction is to study the effects of aging on the dopamine system using N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide. N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide can also be used to study the effects of environmental factors on the dopamine system. Additionally, N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide can be used to study the effects of genetic factors on the dopamine system. Finally, N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide can be used to develop new drugs that target dopamine D2 receptors.
Synthesis Methods
N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide can be synthesized using a multistep process. The first step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The second step involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form 2-(2-methylbenzoyl)hydrazine. The third step involves the reaction of 2-(2-methylbenzoyl)hydrazine with isobutyl isocyanate to form N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide.
Scientific Research Applications
N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been used extensively in scientific research to study the dopamine system in the brain. It is a radioligand that binds to dopamine D2 receptors, which are important for regulating dopamine neurotransmission. N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been used to study the density and affinity of dopamine D2 receptors in various brain regions, as well as the effects of drugs and diseases on the dopamine system.
properties
IUPAC Name |
2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9(2)8-15-13(19)14(20)17-16-12(18)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,15,19)(H,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOWTCPNCAXMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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